molecular formula C16H9BrF2N2O2 B2841659 (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 314026-10-3

(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2841659
CAS No.: 314026-10-3
M. Wt: 379.161
InChI Key: VFWNVDXHSVAIQV-PGMHBOJBSA-N
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Description

The compound (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide is a chromene-based molecule featuring a bromine substituent at position 6 of the benzopyran core and a 2,5-difluorophenylimino group at position 2. The Z-configuration of the imino double bond is critical for its stereochemical orientation, which may influence biological interactions.

Properties

IUPAC Name

6-bromo-2-(2,5-difluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF2N2O2/c17-9-1-4-14-8(5-9)6-11(15(20)22)16(23-14)21-13-7-10(18)2-3-12(13)19/h1-7H,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWNVDXHSVAIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Formation of the Imino Group: The imino group can be introduced by reacting the brominated chromene with 2,5-difluoroaniline in the presence of a suitable condensing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is typically synthesized via condensation reactions. A representative method involves:

python
6-bromo-2H-chromene-3-carboxylic acid + 2,5-difluoroaniline → Target compound

This reaction proceeds under acidic conditions (e.g., glacial acetic acid with sodium acetate) via nucleophilic attack of the aniline’s amino group on the chromene carbonyl, followed by dehydration .

Key Synthetic Parameters

ReagentConditionsYield (%)Reference
2,5-DifluoroanilineGlacial AcOH, 80°C62–68
Ethyl chloroformateDCM, 0°C (activation)75

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 6 undergoes substitution with nucleophiles, enabling structural diversification:

Examples of Substitution Reactions

NucleophileProduct StructureCatalyst/ConditionsApplication
Piperidine6-Piperidino derivativeDMF, K₂CO₃, 60°CBioactivity optimization
Sodium thiophenolate6-(Thiophenoxy) analogEtOH, refluxAntimicrobial studies
Cyanide6-Cyano substituted chromeneCuCN, DMSO, 120°CFluorescence probes

These reactions follow an SNAr mechanism due to the electron-withdrawing effects of the chromene-oxygen and imine groups .

Imine Group Reactivity

The difluorophenylimine moiety participates in cyclization and condensation reactions:

Cyclization with Hydrazines

Reaction with hydrazine derivatives forms pyrazole or tetrazole rings:

text
Target compound + Hydrazine → Chromeno[2,3-d]pyrimidin-4-one derivatives

Conditions : Ethanolic NH₂NH₂, 70°C
Yield : 55–72% .

Schiff Base Formation

The imine group reacts with aldehydes to form bis-Schiff bases:

text
Target compound + 4-Nitrobenzaldehyde → Bis-imine adduct

Application : Metal chelation studies for catalytic applications .

Carboxamide Functionalization

The carboxamide group undergoes hydrolysis and cross-coupling:

Hydrolysis to Carboxylic Acid

ReagentProductConditionsReference
HCl (6M)6-Bromo-chromene-3-carboxylic acidReflux, 4h
NaOH (10%)Sodium carboxylate saltRT, 2h

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with aryl halides:

text
Target compound + 4-Bromotoluene → N-Aryl carboxamide

Catalyst : Pd(OAc)₂/Xantphos
Yield : 48% .

Phosphorus-Based Reactions

Reactions with phosphorus halides yield heterocyclic phosphorus derivatives:

Formation of Diazaphosphinines

text
Target compound + PCl₃ → Chromeno[2,3-d][1,3,2]diazaphosphinine

Conditions : Dry toluene, 110°C
Application : Antioxidant agents with IC₅₀ = 12–18 μM (DPPH assay) .

Photochemical and Thermal Stability

  • Photodegradation : UV light (254 nm) induces C-Br bond cleavage, forming a quinone-like structure .
  • Thermal Stability : Decomposes above 240°C via imine group breakdown, as confirmed by TGA-DSC.

Biological Activity-Driven Modifications

Derivatives synthesized from the parent compound show enhanced bioactivity:

DerivativeModification SiteBiological Activity (IC₅₀)Reference
6-Amino analogC6Anticancer (A549: 0.9 μM)
3-Nitro substitutedCarboxamideAntibacterial (MIC: 4 μg/mL)

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Solvent Dependence
Bromine substitution1.2 × 10⁻³85High (DMF > EtOH)
Imine cyclization3.8 × 10⁻⁴72Moderate
Carboxamide hydrolysis5.6 × 10⁻⁵110Low

Mechanistic Insights

  • Electrophilic Aromatic Substitution (EAS) : The difluorophenyl group directs electrophiles to the para position relative to the imine .
  • Steric Effects : Bulkier nucleophiles (e.g., tert-butylamine) show reduced substitution yields due to steric hindrance at C6 .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of cancer cells. A study demonstrated that the introduction of the difluorophenyl group enhances the compound's ability to induce apoptosis in various cancer cell lines, such as breast and lung cancer cells .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, which leads to cell death .

Agricultural Applications

Fungicidal Activity
The compound is being explored as a potential fungicide. A patent application describes its use in formulations aimed at controlling plant diseases caused by pathogenic fungi. The efficacy of (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide was tested against several fungal strains, showing promising results in preventing crop damage .

Herbicidal Properties
In addition to its fungicidal applications, this compound has been investigated for herbicidal properties. Preliminary studies suggest that it can inhibit the growth of certain weed species, making it a candidate for developing eco-friendly herbicides .

Materials Science Applications

Fluorinated Building Blocks
The incorporation of fluorine into organic compounds significantly alters their physical and chemical properties. This compound serves as a valuable building block in synthesizing fluorinated derivatives that exhibit enhanced stability and biological activity. Its role in developing new materials with tailored properties for specific applications is an area of ongoing research .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Induces apoptosis in breast and lung cancer cells.
Antimicrobial Properties Effective against various bacteria and fungi.
Fungicidal Activity Prevents fungal diseases in crops.
Herbicidal Properties Inhibits growth of specific weed species.
Materials Science Useful as a fluorinated building block for new materials.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound: (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide 6-Br, 2-(2,5-difluorophenyl)imino C₁₆H₁₀BrF₂N₂O₂ 387.17 (estimated) Z-configuration; difluorophenyl group may enhance target selectivity .
Analog 1: (2Z)-6-bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide 6-Br, 2-(4-phenoxyphenyl)imino C₂₂H₁₅BrN₂O₃ 435.28 Larger aromatic substituent (phenoxyphenyl) increases molecular weight and lipophilicity, potentially reducing solubility.
Analog 2: (2Z)-6-chloro-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide 6-Cl, 2-(2,5-difluorophenyl)imino, N-thiazol-2-yl C₁₉H₁₀ClF₂N₃O₂S 417.82 Chlorine substitution reduces steric bulk vs. bromine; thiazole amide may improve hydrogen-bonding capacity.

Key Findings :

Halogen Effects: Bromine at position 6 (Target Compound) provides greater steric bulk and electronic effects compared to chlorine in Analog 2. This may enhance binding to hydrophobic pockets in target proteins but could also increase metabolic stability .

Aromatic Substituent Variations: The 2,5-difluorophenyl group (Target Compound, Analog 2) is associated with kinase inhibition (e.g., TRK inhibitors in ), likely due to fluorine’s electronegativity and ability to modulate π-π stacking. The 4-phenoxyphenyl group (Analog 1) introduces a bulky, lipophilic substituent, which may hinder membrane permeability despite enhancing aromatic interactions .

Amide Modifications :

  • The unsubstituted carboxamide in the Target Compound contrasts with the thiazol-2-yl group in Analog 3. The thiazole ring could engage in additional hydrogen bonding or metal coordination, altering target specificity .

Non-Chromene Analogs: TRK Kinase Inhibitors

The European Patent Bulletin highlights a pyrazolo[1,5-a]pyrimidine derivative with a 2,5-difluorophenyl-pyrrolidine group as a TRK kinase inhibitor . While structurally distinct from chromene-based compounds, the shared 2,5-difluorophenyl motif suggests this substituent’s importance in kinase binding. The chromene core’s planar structure may offer alternative binding modes compared to pyrazolopyrimidine’s fused heterocycles.

Biological Activity

The compound (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic molecule that belongs to the chromene class of compounds. This class is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound, such as the bromo substituent and difluorophenyl imino group, suggest potential for significant pharmacological applications.

Structural Characteristics

The molecular formula of the compound is C18H11BrF2N2O3C_{18}H_{11}BrF_2N_2O_3 with a molecular weight of approximately 421.2 g/mol. The structure includes:

  • A bromo group at the 6-position.
  • An imino group derived from a difluorophenyl moiety at the 2-position.
  • A carboxamide functional group enhancing its biological activity.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures exhibit various biological activities. The following table summarizes some related compounds and their associated activities:

Compound NameStructural FeaturesBiological Activity
6-Bromo-chromoneBromine at 6-positionAnticancer, anti-inflammatory
4-FluoroanilineFluorinated aromatic amineAntimicrobial
N-Acetyl-chromeneAcetamido group on chromene backboneAntioxidant

The unique combination of halogenated substituents and functional groups in This compound may provide distinct pharmacological profiles compared to these similar compounds.

Research into the structure-activity relationship (SAR) of chromene derivatives has shown that they can act as antagonists for various receptors, including P2Y6 receptors, which are implicated in several pathological conditions such as cancer and neurodegeneration . The antagonistic activity was demonstrated through cellular assays where specific analogues inhibited calcium transients induced by UDP in human astrocytoma cells.

Case Studies

  • Anticancer Activity : A study on related chromene derivatives revealed that certain modifications could enhance their anticancer efficacy. For instance, compounds modified at specific positions showed significant inhibition of cancer cell viability in MTT assays, with some compounds maintaining high cell viability while exhibiting low toxicity .
  • Antimicrobial Properties : Another investigation into the antimicrobial effects of chromene derivatives highlighted their potential against various bacterial strains. The presence of halogen atoms in the structure often correlated with increased antimicrobial activity due to enhanced interaction with microbial cell membranes .

Q & A

Q. What are the optimal synthetic routes for (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation Reaction : React 6-bromo-2-hydroxybenzaldehyde with 2,5-difluoroaniline under reflux in ethanol or acetic acid to form the imino linkage .

Carboxamide Formation : Introduce the carboxamide group via nucleophilic acyl substitution using activated carboxylic acid derivatives (e.g., CDI or HATU) .

Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, DCM:MeOH gradient) to achieve >95% purity .

Q. How is the compound structurally characterized to confirm its Z-configuration and purity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the imino (C=N) linkage (δ 8.2–8.5 ppm) and Z-configuration via NOESY (nuclear Overhauser effect between chromene H-4 and imino proton) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (m/z 435.277 for [M+H]+^+) .
  • X-ray Crystallography : Resolves spatial arrangement, confirming the non-planar chromene-imino geometry .

Q. What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

  • Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial Screening : Disk diffusion assay (10–100 µg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., TRK) or proteases, comparing inhibition to reference compounds .

Advanced Research Questions

Q. How does the electronic effect of the 2,5-difluorophenyl substituent influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atoms activate the phenyl ring for electrophilic substitution but deactivate it toward nucleophilic attacks.

  • Mechanistic Insight : Use DFT calculations (e.g., Gaussian 09) to map electron density distribution, identifying reactive sites .
  • Experimental Validation : Compare reaction rates with analogs (e.g., chloro vs. fluoro substituents) via kinetic studies in polar aprotic solvents (DMF, DMSO) .

Q. How can contradictions in reported IC50_{50}50​ values across studies be resolved?

Methodological Answer: Contradictions often arise from:

  • Cell Line Variability : Test the compound against a panel of cell lines (e.g., NCI-60) to assess tissue-specific sensitivity .
  • Assay Conditions : Standardize protocols (e.g., incubation time, serum concentration) per CLSI guidelines .
  • Purity Verification : Reanalyze batches with HPLC-MS to exclude impurities affecting bioactivity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this chromene derivative?

Methodological Answer:

  • Systematic Modifications : Synthesize analogs with variations at:
    • Position 6 : Br vs. Cl, NO2_2 .
    • Imino Group : 2,5-diF vs. 4-phenoxy .
  • Biological Testing : Screen analogs in parallel using standardized assays (e.g., IC50_{50} for kinase inhibition) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to targets like TRK kinases .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., TRK kinase) .
  • Mutagenesis : Engineer enzyme variants (e.g., Ala-scanning) to identify critical binding residues .

Q. How can regioselectivity challenges in functionalizing the chromene core be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer electrophiles to specific positions .
  • Metal Catalysis : Use Pd-catalyzed C-H activation (e.g., with [Pd(OAc)2_2]) for selective halogenation at position 8 .

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